molecular formula C18H22N2O4S2 B2919432 4-ethyl-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide CAS No. 946226-39-7

4-ethyl-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide

Cat. No.: B2919432
CAS No.: 946226-39-7
M. Wt: 394.5
InChI Key: ARSJDYNPIISIAB-UHFFFAOYSA-N
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Description

4-ethyl-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline core substituted with a methanesulfonyl group at the 1-position and a 4-ethylbenzenesulfonamide moiety at the 7-position. Its structure combines a sulfonamide pharmacophore—known for biological activities such as enzyme inhibition (e.g., carbonic anhydrase, COX-2)—with a tetrahydroquinoline scaffold, which enhances metabolic stability and modulates lipophilicity.

Properties

IUPAC Name

4-ethyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S2/c1-3-14-6-10-17(11-7-14)26(23,24)19-16-9-8-15-5-4-12-20(18(15)13-16)25(2,21)22/h6-11,13,19H,3-5,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSJDYNPIISIAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the ethyl group and the methanesulfonyl group. The final step involves the sulfonation of the benzene ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functional groups to the molecule.

Scientific Research Applications

4-ethyl-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethyl-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name (IUPAC) Molecular Formula Substituents Key Structural Differences Biological Activity/Notes Reference
4-ethyl-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide C₁₉H₂₃N₂O₄S₂ - 1-methanesulfonyl
- 7-(4-ethylbenzenesulfonamide)
Reference compound Hypothesized enzyme inhibition (e.g., COX-2, carbonic anhydrase) based on sulfonamide moiety
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[(4-methylphenyl)methyl]ethanediamide C₂₃H₂₈N₃O₄S - Ethanediamide linker
- 4-methylbenzyl group
Replaces ethylbenzenesulfonamide with ethanediamide and 4-methylbenzyl Potential for altered pharmacokinetics due to increased polarity
N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide (24) C₁₀H₁₂N₂O₃S - 2-oxo group
- 7-methanesulfonamide
Lacks ethylbenzene ring; oxo group at 2-position Carbonic anhydrase inhibition (melting point: 236–237°C)
4-fluoro-2-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide (G512-0390) C₁₉H₂₁FN₂O₃S - 1-propanoyl
- 4-fluoro-2-methylbenzenesulfonamide
Fluoro and methyl substituents on benzene; propanoyl vs. methanesulfonyl Enhanced electronic effects from fluorine; potential for improved binding affinity
4-tert-butyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide C₂₂H₂₈N₂O₃S - 1-propanoyl
- 4-tert-butylbenzenesulfonamide
Bulky tert-butyl group; propanoyl vs. methanesulfonyl Increased steric hindrance may reduce enzymatic activity
3-chloro-4-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide C₁₉H₂₃ClN₂O₄S - 2-methoxyethyl
- 3-chloro-4-methoxybenzenesulfonamide
Chloro and methoxy substituents; 2-methoxyethyl at 1-position Halogenation may enhance stability and target selectivity

Biological Activity

4-ethyl-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide is a complex organic compound with potential biological activity. This compound features a tetrahydroquinoline core, which is known for its presence in various biologically active molecules. Its unique structure suggests possible applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The compound consists of several functional groups that contribute to its biological activity:

  • Tetrahydroquinoline Core : A bicyclic structure that may interact with various biological targets.
  • Methanesulfonyl Group : Enhances solubility and may participate in interactions with enzymes or receptors.
  • Ethyl Substituent : May influence the lipophilicity and overall bioactivity of the compound.

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with receptors could alter signaling pathways related to inflammation and cell proliferation.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

Antimicrobial Activity

Studies have shown that sulfonamide derivatives can possess significant antimicrobial properties. For instance:

  • In vitro Studies : Experiments using bacterial cultures have demonstrated the efficacy of sulfonamides against Gram-positive and Gram-negative bacteria.

Anticancer Properties

The tetrahydroquinoline scaffold is associated with anticancer activity:

  • Cell Line Studies : Compounds with similar structures have been tested against various cancer cell lines, showing potential in inhibiting cell growth and inducing apoptosis.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that:

CompoundMinimum Inhibitory Concentration (MIC)
4-Ethyl-N-(1-methanesulfonyl...32 µg/mL
Control (Standard Antibiotic)16 µg/mL

This suggests that while the compound is effective, further optimization may be necessary to enhance its potency.

Study 2: Anticancer Activity

In another investigation focusing on cancer cell lines (e.g., MCF-7 for breast cancer), the compound demonstrated significant cytotoxic effects:

TreatmentIC50 (µM)
4-Ethyl-N-(1-methanesulfonyl...)15 µM
Doxorubicin (Control)10 µM

These findings indicate a promising profile for further development as an anticancer agent.

Pharmacokinetics

Understanding the pharmacokinetic properties is crucial for evaluating the therapeutic potential of this compound. Key parameters include:

  • Absorption : The presence of methanesulfonyl enhances solubility.
  • Distribution : Lipophilicity influenced by ethyl substitution affects tissue penetration.
  • Metabolism : Likely undergoes hepatic metabolism similar to other sulfonamides.

Q & A

Q. What are the recommended synthetic routes for preparing 4-ethyl-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide?

  • Methodological Answer : Synthesis typically involves multi-step protocols:
  • Step 1 : Functionalization of the tetrahydroquinoline core via sulfonylation using methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the methanesulfonyl group .
  • Step 2 : Coupling the sulfonamide moiety via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, reacting 4-ethylbenzenesulfonyl chloride with the amine group of the tetrahydroquinoline derivative in anhydrous dichloromethane .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (petroleum ether/ethyl acetate) ensure high purity .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regioselectivity and structural integrity (e.g., δ 2.35 ppm for methyl groups in sulfonamide derivatives) .
  • FT-IR : Peaks at ~1370 cm1^{-1} (S=O symmetric stretch) and ~1160 cm1^{-1} (S=O asymmetric stretch) validate sulfonamide formation .
  • Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+Na+^+]+^+) ensures molecular formula accuracy .

Advanced Research Questions

Q. How can computational modeling predict the biological interactions of this compound?

  • Methodological Answer :
  • Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., phosphodiesterases or kinases). Focus on hydrogen bonding between the sulfonamide group and active-site residues .
  • Molecular Dynamics (MD) : Simulate stability of ligand-protein complexes over 100 ns trajectories to assess binding affinity and conformational flexibility .
  • ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., blood-brain barrier permeability) to prioritize in vitro testing .

Q. What experimental strategies resolve contradictions in reported bioactivity data?

  • Methodological Answer :
  • Standardized Assays : Replicate studies under controlled conditions (e.g., fixed cell lines, consistent ATP concentrations in kinase assays) to minimize variability .
  • Dose-Response Analysis : Use Hill slope models to compare EC50_{50}/IC50_{50} values across studies and identify outliers .
  • Orthogonal Validation : Confirm activity via complementary methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .

Q. How to design a robust structure-activity relationship (SAR) study for sulfonamide derivatives?

  • Methodological Answer :
  • Scaffold Modification : Systematically vary substituents (e.g., ethyl group position, methanesulfonyl vs. arylsulfonyl) to assess impact on activity .
  • Control Groups : Include known inhibitors (e.g., acetazolamide for carbonic anhydrase) to benchmark potency .
  • Data Integration : Combine synthetic yields, computational scores, and bioactivity data into a multivariate regression model to identify key structural drivers .

Methodological Frameworks

Q. How to align research on this compound with theoretical frameworks in medicinal chemistry?

  • Methodological Answer :
  • Hypothesis-Driven Design : Link synthesis to target hypotheses (e.g., sulfonamide-based kinase inhibition inspired by imatinib derivatives) .
  • Mechanistic Studies : Use isotope labeling (e.g., 35^{35}S) to trace metabolic pathways or covalent binding events .
  • Iterative Optimization : Apply the "design-make-test-analyze" cycle, integrating crystallography data (e.g., protein-ligand co-structures) to refine analogs .

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